[Ala2,8,9,11,19,22,24,25,27,28]-VIP is a synthetic analogue of vasoactive intestinal peptide (VIP), which is a neuropeptide involved in various physiological processes, including vasodilation and neurotransmission. This compound is notable for its modifications that enhance its selectivity and potency compared to the natural VIP. The specific substitutions of alanine at various positions are designed to improve the binding affinity to VIP receptors and modulate biological activities.
The compound [Ala2,8,9,11,19,22,24,25,27,28]-VIP is synthesized from the natural VIP peptide. It has been classified under peptide analogues and is primarily used in biochemical research and pharmacological studies to explore the mechanisms of action of VIP and its receptors. The synthesis of this compound can be attributed to advancements in peptide chemistry that allow for the modification of amino acid sequences to study structure-activity relationships.
The synthesis of [Ala2,8,9,11,19,22,24,25,27,28]-VIP typically employs solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The specific steps include:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and integrity of the synthesized peptide.
The molecular structure of [Ala2,8,9,11,19,22,24,25,27,28]-VIP consists of a sequence of amino acids with specific substitutions that enhance its biological activity. The structural formula can be represented as:
The molecular weight and specific structural data are crucial for understanding its interactions with receptors. The modifications at positions 2, 8, 9, 11, 19, 22, 24, 25, 27, and 28 enhance its selectivity for VPAC receptors.
The chemical reactivity of [Ala2,8,9,11,19,22,24,25,27,28]-VIP primarily involves its interaction with VIP receptors (VPAC1 and VPAC2). Upon binding to these receptors:
Research indicates that modifications in the peptide structure can significantly alter receptor binding affinity and downstream signaling pathways .
The mechanism by which [Ala2,8,9,11,19,22,24,25,27,28]-VIP exerts its effects involves several key steps:
Studies have shown that this analogue has enhanced efficacy compared to native VIP due to its selective receptor interactions .
Relevant analyses include chromatographic profiling which confirms purity levels suitable for biological assays .
The applications of [Ala2,8,9,11,19,22,24,25,27,28]-VIP are diverse within scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3